1-(2-Isopropyl-4-methylphenyl)thiourea
CAS No.:
Cat. No.: VC14055195
Molecular Formula: C11H16N2S
Molecular Weight: 208.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2S |
|---|---|
| Molecular Weight | 208.33 g/mol |
| IUPAC Name | (4-methyl-2-propan-2-ylphenyl)thiourea |
| Standard InChI | InChI=1S/C11H16N2S/c1-7(2)9-6-8(3)4-5-10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) |
| Standard InChI Key | IPGXOYCLPSFLKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=S)N)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(2-Isopropyl-4-methylphenyl)thiourea is C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>S, with a molecular weight of 208.33 g/mol . Its IUPAC name derives from the thiourea core (-NHC(=S)NH<sub>2</sub>) attached to a 2-isopropyl-4-methylphenyl group. The aromatic ring features a methyl substituent at the 4-position and an isopropyl group at the 2-position, contributing to steric and electronic modulation of reactivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm the structure. In <sup>1</sup>H NMR, the thiourea protons (N-H) appear as singlets at 12.16 ppm and 11.82 ppm, indicative of intramolecular hydrogen bonding . Aromatic protons resonate between 7.29–8.04 ppm, while the methyl and isopropyl groups appear at 2.0–2.5 ppm and 1.2–1.4 ppm, respectively . <sup>13</sup>C NMR reveals the thiocarbonyl carbon at 179.3 ppm, with aromatic carbons in the 120–140 ppm range . Fourier-transform infrared (FTIR) spectroscopy shows a strong C=S stretch at 1,526 cm<sup>−1</sup> .
Crystallographic Insights
X-ray diffraction studies of analogous thioureas reveal twisted molecular geometries. For example, 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea exhibits a dihedral angle of 29.27° between the aromatic ring and the thiourea plane, facilitating intramolecular N-H⋯N hydrogen bonds . Such conformational flexibility may enhance binding to biological targets.
Synthesis and Optimization
Synthetic Routes
1-(2-Isopropyl-4-methylphenyl)thiourea is typically synthesized via nucleophilic addition of amines to isothiocyanates. A representative method involves:
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Reacting 2-isopropyl-4-methylaniline with thiophosgene in dichloromethane to form the intermediate isothiocyanate.
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Treating the isothiocyanate with ammonia to yield the thiourea derivative .
This two-step process achieves yields of 66–71%, with purity confirmed by chromatographic techniques . Alternative methods employ potassium thiocyanate and aryl halides under basic conditions, though yields are lower (~12%).
Reaction Optimization
Key parameters influencing yield include:
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Temperature: Reactions performed at 0–5°C minimize side products.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
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Catalysts: Triethylamine accelerates isothiocyanate formation .
Physicochemical Properties
The compound’s lipophilicity (LogP = 3.2) suggests good membrane permeability, a critical factor for oral bioavailability .
Molecular Interactions and Computational Studies
Molecular Docking
Docking studies using Jackal Urease (PDB: 4H9M) show the compound binds via:
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Hydrogen bonds between the thiocarbonyl sulfur and Ala440.
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Van der Waals interactions with His593 and Met637 .
The binding energy (−9.2 kcal/mol) correlates with experimental IC<sub>50</sub> values .
Density Functional Theory (DFT) Calculations
DFT analyses at the B3LYP/6-31G(d,p) level reveal:
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Electrophilicity Index (ω) = 4.7 eV, indicating high reactivity.
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HOMO-LUMO gap = 3.8 eV, suggesting stability under physiological conditions .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Urease IC<sub>50</sub> (µM) | LogP |
|---|---|---|---|
| 1-(4-Methylphenyl)thiourea | 4-CH<sub>3</sub> | 12.4 ± 0.3 | 2.8 |
| 1-(2-Chlorophenyl)thiourea | 2-Cl | 8.9 ± 0.2 | 3.5 |
| 1-(Naphthalen-2-yl)thiourea | Naphthyl | 0.45 ± 0.01 | 4.1 |
| 1-(2-Isopropyl-4-methylphenyl)thiourea | 2-iPr, 4-CH<sub>3</sub> | 0.0019 ± 0.0011 | 3.2 |
The isopropyl group enhances steric complementarity with urease’s hydrophobic pocket, explaining its superior activity .
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